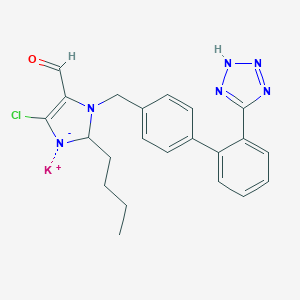
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCIMP and is known for its unique structure and properties.
作用机制
The mechanism of action of BCIMP is not fully understood. However, it is believed to function by inhibiting the activity of specific enzymes and proteins involved in cellular processes. BCIMP has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. Additionally, BCIMP has been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, a vital component of fungal cell membranes.
Biochemical and Physiological Effects:
BCIMP has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death process. Additionally, BCIMP has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. BCIMP has also been found to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
BCIMP has several advantages for lab experiments. It has a unique structure and properties, which make it an attractive target for drug discovery and development. Additionally, it has been extensively studied and has a well-established mechanism of action. However, BCIMP also has some limitations. Its synthesis method is challenging and requires specialized equipment and expertise. Additionally, its potential toxicity and side effects are not fully understood, which may limit its use in certain applications.
未来方向
There are several future directions for the study of BCIMP. One potential area of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity. BCIMP may also have potential applications in the treatment of other diseases, such as parasitic infections and viral infections. Overall, BCIMP is a promising compound with significant potential for scientific research.
合成方法
The synthesis of BCIMP involves a series of complex chemical reactions. The first step involves the preparation of 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde, which is then reacted with 2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-methanol in the presence of a catalyst to produce BCIMP. The synthesis method of BCIMP is challenging and requires specialized equipment and expertise.
科学研究应用
BCIMP has been extensively studied for its potential applications in scientific research. It has been found to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, BCIMP has been shown to have potent antifungal activity against Candida albicans. BCIMP has also been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer.
属性
CAS 编号 |
140868-18-4 |
|---|---|
产品名称 |
2-Butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde |
分子式 |
C22H22ClKN6O |
分子量 |
461 g/mol |
IUPAC 名称 |
potassium;2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2H-imidazol-1-ide-4-carbaldehyde |
InChI |
InChI=1S/C22H23ClN6O.K/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22;/h4-7,9-12,14,20H,2-3,8,13H2,1H3,(H2,24,25,26,27,28,30);/q;+1/p-1 |
InChI 键 |
BWBSHTGVBZFIAV-UHFFFAOYSA-M |
SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
规范 SMILES |
CCCCC1[N-]C(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl.[K+] |
同义词 |
2-butyl-4-chloro-1-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-1H-imidazole-5-carboxaldehyde EXP 132 EXP 3179 EXP-132 EXP-3179 EXP132 EXP3179 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid](/img/structure/B142293.png)
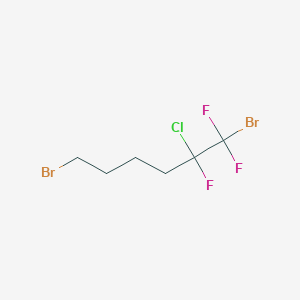
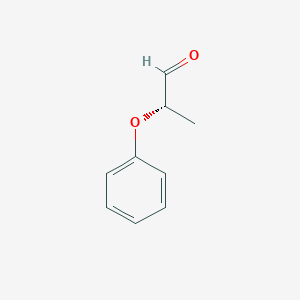
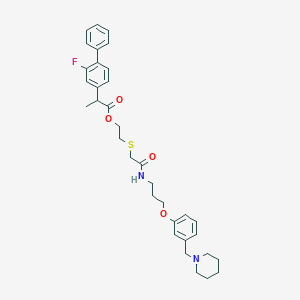
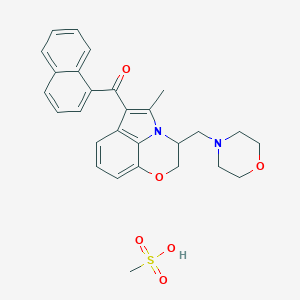


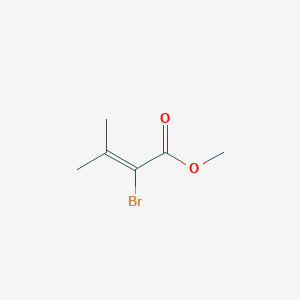
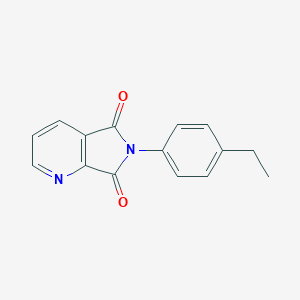
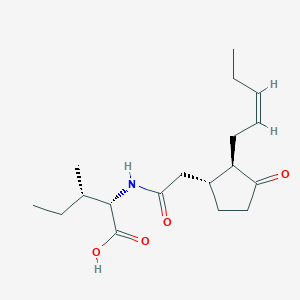

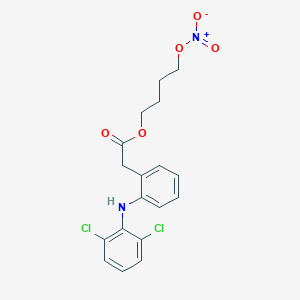
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)